molecular formula C14H15NO7 B4331410 ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate

ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate

Cat. No.: B4331410
M. Wt: 309.27 g/mol
InChI Key: CMRARZFDIBTUIB-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate is an organic compound with the molecular formula C14H15NO7 It is a derivative of acrylate, featuring a nitrophenyl group substituted with a methoxy-oxoethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-nitrophenyl)acrylic acid with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours. The product is then isolated by precipitation in ice water and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-[4-(2-methoxy-2-oxoethoxy)-3-aminophenyl]acrylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid.

Scientific Research Applications

Ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its nitrophenyl group.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acrylate moiety can undergo polymerization or addition reactions. The methoxy-oxoethoxy group can enhance the solubility and reactivity of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]acrylate is unique due to its combination of a nitrophenyl group and an acrylate moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

IUPAC Name

ethyl (E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-3-21-13(16)7-5-10-4-6-12(11(8-10)15(18)19)22-9-14(17)20-2/h4-8H,3,9H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRARZFDIBTUIB-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate
Reactant of Route 4
Reactant of Route 4
ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate
Reactant of Route 5
Reactant of Route 5
ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate
Reactant of Route 6
Reactant of Route 6
ethyl (2E)-3-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenyl]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.